molecular formula C25H23ClN2O3S B2550178 N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide CAS No. 893285-48-8

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide

Cat. No.: B2550178
CAS No.: 893285-48-8
M. Wt: 466.98
InChI Key: FMVIPEGPUAIHIS-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methanesulfonyl group attached to an indole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity . The methanesulfonyl group may enhance the compound’s binding affinity and specificity towards its targets . The exact pathways involved depend on the biological context and the specific targets being studied.

Properties

IUPAC Name

N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-27(15-19-8-3-2-4-9-19)25(29)17-28-16-24(22-12-5-6-13-23(22)28)32(30,31)18-20-10-7-11-21(26)14-20/h2-14,16H,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVIPEGPUAIHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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